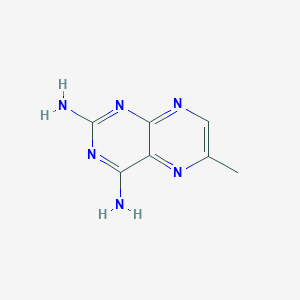

6-Methylpteridine-2,4-diamine

Cat. No. B187981

Key on ui cas rn:

708-74-7

M. Wt: 176.18 g/mol

InChI Key: MFNAKLLYSPINFZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04306064

Procedure details

The patent of Ellard, U.S. Pat. No. 4,080,325, is believed uniquely to be the closest art. Of interest is that the struggle for the production of methotrexate has been assisted by the U.S. Government in the effort to bring this compound in sufficient amount to clinical trial. Relative to the present application, the pertinent passages in U.S. Pat. No. 4,080,325 appear to be column 1, lines 55-68, as well as the equation noted at column 2. The optimum pH was 5.5 to give the desired 6-hydroxymethylpteridine isomer used in the reaction. The relationship of the unwanted isomers is shown in the equation at column 2, lines 40-50. It was found that the reaction time from the parameters given in the patent might be reduced to 3-6 hours and yields increased to 60-75% of the desired isomer 2,4-diamino-6-hydroxymethylpteridine. Reaction pH is lowered from about 5.4 to 3.5 or optimally 3.0. The reaction is complete in 3-6 hours and the yield is 60-65% with an isomer ratio (2,4-diamino-6-hydroxymethylpteridine/2,4-diamino-7-hydroxymethylpteridine) of approximately 20:1. Comparison aeration with air instead of oxygen at a comparable pH, say 3.5, has been shown to yield an abundance of 2,4-diamino-6-methylpteridine rather than the desired 2,4-diamino-6-hydroxymethylpteridine.

Name

2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13]O)[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1.NC1N=C(N)C2C(=NC(CO)=CN=2)N=1.O=O>>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH3:13])[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)CO

|

Step Two

|

Name

|

2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)CO.NC1=NC2=NC(=CN=C2C(=N1)N)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used in the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction pH

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction is complete in 3-6 hours

|

|

Duration

|

4.5 (± 1.5) h

|

Outcomes

Product

Details

Reaction Time |

4.5 (± 1.5) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04306064

Procedure details

The patent of Ellard, U.S. Pat. No. 4,080,325, is believed uniquely to be the closest art. Of interest is that the struggle for the production of methotrexate has been assisted by the U.S. Government in the effort to bring this compound in sufficient amount to clinical trial. Relative to the present application, the pertinent passages in U.S. Pat. No. 4,080,325 appear to be column 1, lines 55-68, as well as the equation noted at column 2. The optimum pH was 5.5 to give the desired 6-hydroxymethylpteridine isomer used in the reaction. The relationship of the unwanted isomers is shown in the equation at column 2, lines 40-50. It was found that the reaction time from the parameters given in the patent might be reduced to 3-6 hours and yields increased to 60-75% of the desired isomer 2,4-diamino-6-hydroxymethylpteridine. Reaction pH is lowered from about 5.4 to 3.5 or optimally 3.0. The reaction is complete in 3-6 hours and the yield is 60-65% with an isomer ratio (2,4-diamino-6-hydroxymethylpteridine/2,4-diamino-7-hydroxymethylpteridine) of approximately 20:1. Comparison aeration with air instead of oxygen at a comparable pH, say 3.5, has been shown to yield an abundance of 2,4-diamino-6-methylpteridine rather than the desired 2,4-diamino-6-hydroxymethylpteridine.

Name

2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:13]O)[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1.NC1N=C(N)C2C(=NC(CO)=CN=2)N=1.O=O>>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH3:13])[N:8]=2)[N:3]=1.[NH2:15][C:16]1[N:25]=[C:24]([NH2:26])[C:23]2[C:18](=[N:19][CH:20]=[C:21]([CH2:27][OH:28])[N:22]=2)[N:17]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)CO

|

Step Two

|

Name

|

2,4-diamino-6-hydroxymethylpteridine 2,4-diamino-7-hydroxymethylpteridine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)CO.NC1=NC2=NC(=CN=C2C(=N1)N)CO

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

used in the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yields

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction pH

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction is complete in 3-6 hours

|

|

Duration

|

4.5 (± 1.5) h

|

Outcomes

Product

Details

Reaction Time |

4.5 (± 1.5) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=NC2=NC=C(N=C2C(=N1)N)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |